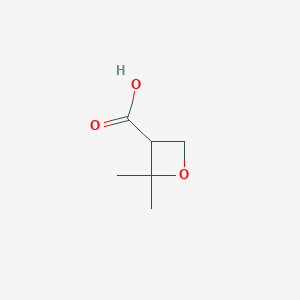

2,2-Dimethyloxetane-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

2,2-dimethyloxetane-3-carboxylic acid |

InChI |

InChI=1S/C6H10O3/c1-6(2)4(3-9-6)5(7)8/h4H,3H2,1-2H3,(H,7,8) |

InChI Key |

QNOMUCUZBPOQID-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CO1)C(=O)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Dimethyloxetane 3 Carboxylic Acid and Its Analogs

Strategies for Oxetane (B1205548) Ring Construction

The primary challenge in synthesizing oxetanes is overcoming the kinetic and thermodynamic barriers associated with forming a strained four-membered ring. acs.org Several key strategies have been developed to address this, ranging from classical cyclization reactions to modern photochemical and catalytic methods.

Intramolecular Cyclization Reactions through C-O Bond Formation (e.g., Williamson Etherification)

The intramolecular Williamson etherification is a foundational method for forming the C-O bond necessary to construct the oxetane ring. magtech.com.cn This approach involves the cyclization of a 1,3-halohydrin or a related substrate where a hydroxyl group displaces a leaving group at the 3-position. The synthesis of the oxetane ring in the natural product Taxol often employs this strategy. illinois.edu

For the synthesis of 2,2-dimethyloxetane (B3031686) derivatives, the process would start from a suitably substituted 2,2-dimethylpropane-1,3-diol. One of the primary hydroxyl groups is selectively converted into a good leaving group (e.g., a tosylate or a halide), while the other remains as a nucleophilic alcohol. In the presence of a non-nucleophilic base, the alkoxide formed attacks the carbon bearing the leaving group, leading to the closure of the four-membered ring. The kinetics for forming four-membered rings are significantly slower than for analogous three-, five-, or six-membered rings, often requiring strong bases and excellent leaving groups to achieve acceptable yields. acs.org

Table 1: Key Features of Intramolecular Cyclization for Oxetane Synthesis

| Precursor Type | Key Reagents | Critical Factor | Outcome |

|---|---|---|---|

| 1,3-Diol Derivative | Tosyl chloride, Base (e.g., NaH) | Selective monotosylation | Formation of oxetane ring |

Photochemical Cycloadditions (e.g., Paternò-Büchi Reaction)

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. magtech.com.cnwikipedia.org The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet or singlet excited state, which then adds to the ground-state alkene. acs.org This method is highly effective for creating the oxetane skeleton. slideshare.netnih.gov

To synthesize the 2,2-dimethyloxetane-3-carboxylic acid scaffold, the reaction would typically involve acetone (B3395972) (as the carbonyl component) and an acrylate (B77674) ester (as the alkene component). The regioselectivity of the addition is a critical consideration, governed by the stability of the diradical intermediate formed after the initial bond formation. acs.orgslideshare.net Recent advancements have enabled this reaction to proceed under visible light using a photocatalyst, which avoids the need for high-energy UV radiation and expands the reaction's applicability and safety profile. acs.org

Table 2: Paternò-Büchi Reaction for Substituted Oxetane Synthesis

| Carbonyl Compound | Alkene Component | Light Source | Resulting Scaffold |

|---|---|---|---|

| Acetone | Methyl Acrylate | UV or Visible Light (with photocatalyst) | Methyl 2,2-dimethyloxetane-3-carboxylate |

| Benzaldehyde | 2-Methyl-2-butene | UV Light | Mixture of isomeric oxetanes wikipedia.org |

Ring Expansion Reactions from Epoxide Precursors

Ring expansion of readily available epoxides offers another efficient route to the oxetane core. nih.gov This transformation is often mediated by sulfur ylides, such as dimethylsulfoxonium methylide, in what is known as the Corey-Chaykovsky reaction. digitellinc.com The reaction proceeds by nucleophilic attack of the ylide on the epoxide, leading to a ring-opened intermediate that subsequently cyclizes to form the four-membered oxetane ring, expelling dimethyl sulfoxide (B87167) (DMSO). acs.orgdigitellinc.com

This method has been shown to be effective for 2-alkyl- and 2,2-dialkylepoxides. acs.org To obtain the desired this compound structure, a suitable precursor would be an epoxide derived from 3-methyl-but-3-en-1-ol, where the terminal double bond is epoxidized, and the primary alcohol is subsequently oxidized or carries a protected carboxyl group. A key advantage of this method is its potential for stereoconservation; enantioenriched epoxides can be converted to enantioenriched oxetanes with high fidelity. acs.orgillinois.edu

Transition Metal-Catalyzed Cycloadditions

While less common than other methods for the de novo synthesis of simple oxetanes, transition metal-catalyzed reactions represent an emerging area. magtech.com.cn These reactions are often described as formal [2+2] cycloadditions. For instance, nickel-catalyzed reactions have been developed for the cross-coupling of 3-iodooxetane (B1340047) with various partners, demonstrating the utility of transition metals in functionalizing the oxetane ring. acs.org Other reports describe nickel-catalyzed insertions into the C-C bond of 3-oxetanone. nih.gov While these examples focus on modifying a pre-existing oxetane, the underlying principles of organometallic catalysis are being explored for direct ring construction, offering potential for new and milder synthetic pathways.

Stereoselective Approaches in Oxetane Synthesis

For a molecule like this compound, the carbon at the 3-position is a stereocenter. Therefore, controlling the stereochemistry during synthesis is crucial for accessing specific enantiomers.

Several of the aforementioned methods can be adapted for stereoselectivity:

From Chiral Precursors: The use of enantioenriched starting materials is a common strategy. For example, the ring expansion of a chiral epoxide with a sulfur ylide can proceed with full retention of enantiomeric purity. acs.org Similarly, the intramolecular cyclization of a chiral 1,3-diol, prepared through stereoselective reduction, can yield a specific stereoisomer of the oxetane. acs.orgillinois.edu

In the Paternò-Büchi Reaction: Diastereoselectivity can be induced when a chiral alkene, such as a silyl (B83357) enol ether derived from a chiral ketone, is used in the photocycloaddition. nih.gov The facial selectivity of the addition is influenced by the existing stereocenter, leading to the preferential formation of one diastereomer. nih.gov

Catalytic Asymmetric Synthesis: The development of chiral catalysts for oxetane synthesis is an active area of research. Asymmetric catalysis could provide a more efficient means of generating enantioenriched oxetanes without relying on stoichiometric chiral sources.

Introduction and Modification of the Carboxylic Acid Moiety

The carboxylic acid functional group is often introduced in a protected form, such as an ester or nitrile, during the main ring-forming reaction. This strategy prevents the acidic proton from interfering with basic or organometallic reagents used in the synthesis.

The final step in the synthesis is typically the deprotection or conversion of this precursor group into the carboxylic acid.

Ester Hydrolysis (Saponification): This is the most common method. An ester, such as a methyl or ethyl ester of this compound, can be readily hydrolyzed to the corresponding carboxylate salt using a base like potassium hydroxide (B78521) or sodium hydroxide in an aqueous alcohol solution. orgsyn.org Subsequent acidification with a mineral acid then yields the final carboxylic acid product. orgsyn.org

Oxidation of a Primary Alcohol: If the oxetane ring is constructed with a hydroxymethyl group at the C-3 position (forming 2,2-dimethyloxetan-3-yl)methanol), this primary alcohol can be oxidized to the carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Hydrolysis of a Nitrile: A nitrile group at the C-3 position can also serve as a precursor. It can be hydrolyzed to the carboxylic acid under either acidic or basic conditions, typically requiring heat.

Table 3: Final Step Conversion to Carboxylic Acid

| C3-Substituent Precursor | Reagents | Reaction Type | Final Product |

|---|---|---|---|

| -COOCH₃ (Methyl Ester) | 1. KOH, H₂O/MeOH 2. HCl | Saponification | -COOH (Carboxylic Acid) |

| -CH₂OH (Hydroxymethyl) | KMnO₄ or Jones Reagent | Oxidation | -COOH (Carboxylic Acid) |

Carboxylation Strategies on Pre-formed Oxetane Scaffolds

The synthesis of oxetane carboxylic acids can be achieved by introducing a carboxyl group onto a pre-existing oxetane ring. A key strategy involves the functionalization of oxetan-3-one, a common precursor. One such method is the Strecker synthesis, which, while not a direct carboxylation, provides a pathway to the target acid via a nitrile intermediate. This process begins with the reaction of an oxetanone with a cyanide source and an amine to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid.

Another potential, though less commonly documented, approach is the direct carboxylation of a 2,2-disubstituted oxetane. This would theoretically involve the deprotonation at the C3 position using a strong base to form a carbanion, followed by quenching with carbon dioxide. The stability of the oxetane ring under such strongly basic conditions is a critical factor for the success of this reaction. The electron-withdrawing nature of the carboxylate group in the product can polarize the oxetane ring.

A notable synthesis starts from commercially available oxetan-3-one, which undergoes a Strecker reaction with trimethylsilyl (B98337) cyanide (TMSCN) and dibenzylamine (B1670424) to produce 3-cyano-3-dibenzylamino oxetane. chemrxiv.org This intermediate serves as a versatile precursor to various oxetane amino acids and, through hydrolysis, the corresponding carboxylic acids.

Table 1: Synthesis via Functionalization of Pre-formed Oxetane Scaffolds

| Starting Material | Key Reagents/Conditions | Intermediate Product | Notes |

| Oxetan-3-one | 1. Trimethylsilyl cyanide (TMSCN), Dibenzylamine2. Hydrolysis | 3-Cyano-3-dibenzylamino oxetane | The Strecker synthesis provides a route to α-amino acids or, via elimination and hydrolysis, the carboxylic acid. chemrxiv.org |

Oxidative Cleavage Methods for Carboxylic Acid Generation

Oxidative cleavage provides a powerful method for generating the carboxylic acid moiety on the oxetane ring from various functionalized precursors. This approach typically involves the oxidation of a side chain at the C3 position. Common precursors for this transformation include 3-hydroxymethyl, 3-formyl, or 3-alkenyl substituted oxetanes.

For instance, the oxidation of a primary alcohol, such as (2,2-dimethyloxetan-3-yl)methanol, can yield the target carboxylic acid. Substrate-specific oxidation conditions are often required; radical pathways using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with an oxidant like phenyliodine diacetate (PIDA) have been employed, although decomposition can sometimes be an issue with certain substrates. chemrxiv.org

Alternatively, the oxidative cleavage of a carbon-carbon double bond is a well-established and reliable method. mdpi.com A precursor such as 2,2-dimethyl-3-(2-methyl-1-propenyl)-oxetane can be subjected to ozonolysis or other strong oxidizing agents like potassium permanganate or tungstic acid with hydrogen peroxide to cleave the double bond and form the carboxylic acid. google.com This method is particularly useful in industrial processes for producing related cyclic carboxylic acids. mdpi.com Research has also shown that furan (B31954) derivatives can be subjected to mild oxidative cleavage to generate oxetane carboxylic acid building blocks. researchgate.net

Table 2: Carboxylic Acid Generation via Oxidative Cleavage

| Precursor | Oxidizing System | Product | Key Findings |

| (2,2-Dimethyloxetan-3-yl)methanol | TEMPO, Phenyliodine diacetate (PIDA) | This compound | A radical pathway suitable for oxidizing primary alcohols to carboxylic acids on the oxetane scaffold. chemrxiv.org |

| 3-Alkenyl-substituted oxetane | 1. Ozonolysis (O₃)2. Oxidative workup (e.g., H₂O₂) | This compound | A classic and high-yielding method for cleaving a C=C bond to form a carboxylic acid. |

| Furan-substituted oxetane | Mild oxidative cleavage reagents | Oxetane carboxylic acid building block | Demonstrates the utility of furan as a masked carboxylic acid group. researchgate.net |

| Chrysanthemic acid ester | Hydrogen peroxide, Tungstic acid catalyst | 3,3-dimethyl-2-formylcyclopropanecarboxylic ester | While on a cyclopropane, this patent highlights the use of tungstic acid/H₂O₂ for oxidative cleavage of a propenyl group to a formyl group, which can be further oxidized to a carboxylic acid. google.com |

Ester Hydrolysis for Carboxylic Acid Derivatization

The hydrolysis of a corresponding ester, such as methyl or ethyl 2,2-dimethyloxetane-3-carboxylate, is a direct and common final step in the synthesis of the title compound. This reaction, known as saponification when carried out under basic conditions, is often preferred over acid-catalyzed hydrolysis. masterorganicchemistry.comchemguide.co.uk

The use of strong acids for hydrolysis can lead to the undesired ring-opening of the strained oxetane ring. chemrxiv.org In contrast, basic hydrolysis, typically using an alkali metal hydroxide like lithium hydroxide, sodium hydroxide, or potassium hydroxide in an aqueous alcohol mixture, proceeds smoothly without compromising the oxetane core. chemrxiv.orgmasterorganicchemistry.comorgsyn.org The reaction is generally irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a stable carboxylate salt. masterorganicchemistry.com Subsequent acidification of the reaction mixture during workup protonates the carboxylate to yield the final carboxylic acid product. libretexts.org This strategy has been successfully applied on a multigram scale to produce high-purity oxetane carboxylic acids. chemrxiv.org

Table 3: Synthesis via Ester Hydrolysis

| Starting Ester | Reagents/Conditions | Product | Notes |

| Methyl 2,2-dimethyloxetane-3-carboxylate | 1. LiOH, NaOH, or KOH in THF/water or MeOH/water2. Acid workup (e.g., HCl, H₂SO₄) | This compound | Basic conditions are favored to prevent ring-opening of the strained oxetane. The reaction is typically high-yielding and produces high-purity products. chemrxiv.orgmasterorganicchemistry.com |

| Ethyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate | KOH, Methanol/Water, Reflux | 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid | An analogous saponification on a different cyclic system, demonstrating the general applicability of the method. orgsyn.org |

Synthesis of Oxetane Carboxylic Acid Salts

The formation of salts of this compound is a straightforward acid-base reaction. These salts are often generated as intermediates during saponification of the corresponding esters, where the initially formed carboxylic acid is immediately deprotonated by the excess base in the reaction mixture to form a carboxylate salt. masterorganicchemistry.comlibretexts.org

To prepare a salt as the final isolated product, the purified carboxylic acid is treated with a stoichiometric amount of a suitable base. Inorganic bases such as sodium hydroxide or potassium hydroxide are commonly used to produce the corresponding sodium or potassium salts. Organic bases, like triethylamine (B128534) or diisopropylethylamine (Hünig's base), can be used to form ammonium (B1175870) salts, which are often employed in subsequent reactions, such as esterifications under basic conditions. chemrxiv.orggoogle.com The choice of base depends on the desired properties and intended application of the resulting salt.

Table 4: Preparation of Oxetane Carboxylic Acid Salts

| Starting Material | Base | Product | Reaction Type |

| This compound | Sodium Hydroxide (NaOH) | Sodium 2,2-dimethyloxetane-3-carboxylate | Acid-Base Neutralization |

| This compound | Potassium Hydroxide (KOH) | Potassium 2,2-dimethyloxetane-3-carboxylate | Acid-Base Neutralization |

| This compound | Triethylamine (Et₃N) | Triethylammonium 2,2-dimethyloxetane-3-carboxylate | Acid-Base Neutralization google.com |

| This compound | Diisopropylethylamine (DIPEA) | Diisopropylethylammonium 2,2-dimethyloxetane-3-carboxylate | Acid-Base Neutralization chemrxiv.org |

Mechanistic Investigations and Reactivity Profiles of 2,2 Dimethyloxetane 3 Carboxylic Acid

Ring-Opening Reactions of Oxetanes

The inherent ring strain of the oxetane (B1205548) ring makes it susceptible to cleavage under various conditions, providing a pathway to functionalized four-carbon chains.

The ring-opening of oxetanes is often facilitated by acid catalysis, which can involve both Brønsted and Lewis acids. researchgate.net The general mechanism commences with the activation of the oxetane's oxygen atom. In the presence of a protic acid (like H₂SO₄), the oxygen is protonated, forming an oxonium ion. researchgate.net This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Similarly, a Lewis acid (e.g., BF₃·OEt₂) can coordinate to the oxygen atom, which also activates the ring for cleavage. researchgate.net

The subsequent step involves a nucleophilic attack on one of the ring's carbon atoms. For an unsymmetrical oxetane, the site of attack is influenced by both steric and electronic factors. The reaction generally proceeds via an S_N2-like mechanism. researchgate.net In the case of acid catalysis, the transition state has significant S_N1 character, particularly at the more substituted carbon, as this position can better stabilize a developing positive charge. khanacademy.org

A diverse array of nucleophiles can be employed to open the oxetane ring, leading to a variety of functionalized products. researchgate.net These reactions are typically promoted by Lewis acids to activate the oxetane ring. For instance, lithium acetylide, in the presence of a Lewis acid, can act as a nucleophile to open the oxetane ring, yielding an acetylene (B1199291) derivative. researchgate.net Other carbon-based nucleophiles, such as ylides generated from phosphoniosilylation of enones, have been shown to react with oxetanes in the presence of BF₃·OEt₂ to afford the ring-opened product in high yield. researchgate.net

Halogen-based nucleophiles are also effective. Concentrated hydrohalogen acids like HBr and HI can open the oxetane ring, where the initial protonation of the oxygen is followed by an S_N2 attack by the halide ion. researchgate.net The choice of nucleophile and reaction conditions allows for the synthesis of a wide range of acyclic compounds from oxetane precursors.

Oxetane-carboxylic acids, including derivatives similar to 2,2-dimethyloxetane-3-carboxylic acid, can undergo a notable intramolecular ring-opening reaction to form stable lactones. This isomerization can occur simply upon storage at room temperature or with gentle heating, without the need for an external catalyst. nih.gov The reaction proceeds through an intramolecular nucleophilic attack where the carboxylic acid group itself acts as the nucleophile. The process is believed to be initiated by an intramolecular protonation of the oxetane oxygen by the carboxylic acid group. This activation is followed by the attack of the carboxylate oxygen onto one of the oxetane's α-carbons, resulting in ring cleavage and the formation of a five- or six-membered lactone. nih.gov

For example, oxetane-3-carboxylic acids have been observed to isomerize into γ-lactones. nih.gov This inherent instability is a critical consideration in the synthesis and handling of these compounds, as it can significantly impact the yields of reactions where the oxetane ring is intended to be preserved. nih.gov

Table 1: Isomerization of Oxetane-Carboxylic Acid 2a to Lactone 2b This interactive table summarizes the observed isomerization of a representative oxetane-carboxylic acid into its corresponding lactone under different conditions, as documented in the literature.

| Condition | Time | Conversion to Lactone | Reference |

|---|---|---|---|

| Storage at Room Temperature | 1 week | ~7% | nih.gov |

| Storage at Room Temperature | 1 month | 16% | nih.gov |

| Storage at Room Temperature | 1 year | 100% | nih.gov |

| Heating at 50 °C (Dioxane/Water) | Not specified | Clean Isomerization | nih.gov |

Radical Reactivity and Decarboxylative Transformations

Carboxylic acids are valuable precursors for generating carbon-centered radicals through decarboxylation. rsc.org This strategy has been applied to oxetane carboxylic acids to explore their radical reactivity.

Visible light photoredox catalysis provides a mild and efficient method for generating radicals from carboxylic acids. nih.gov Specifically, 3-aryl-3-carboxylic acid oxetanes can serve as effective precursors to tertiary benzylic radicals. nih.gov The process involves the formation of a carboxyl radical through a single electron transfer (SET) event between an excited photocatalyst and the carboxylate anion, which is formed by deprotonating the carboxylic acid. This carboxyl radical rapidly undergoes decarboxylation, extruding CO₂ and generating the desired carbon-centered radical at the C3 position of the oxetane ring. hw.ac.uk The stability of this tertiary benzylic radical is influenced by the strain of the four-membered ring. nih.gov

The tertiary radicals generated from oxetane carboxylic acids can participate in carbon-carbon bond-forming reactions, such as the Giese addition. nih.gov In this reaction, the nucleophilic carbon-centered radical undergoes a conjugate addition to an electron-deficient alkene (a Michael acceptor), such as an acrylate (B77674). nih.govhw.ac.uk This addition forms a new carbon-carbon bond and generates a new radical intermediate, which is then typically reduced and protonated to afford the final product. hw.ac.uk

Research has shown that the Giese additions of radicals derived from strained rings like oxetanes are particularly effective. nih.gov Computational studies indicate that while additions of unstrained benzylic radicals can be reversible and lead to low yields, the increased instability of benzylic radicals within a strained oxetane ring makes the Giese addition irreversible. This leads to higher product yields and minimizes side reactions like radical dimerization. nih.gov This method allows for the successful 3-aryl-3-alkyl substitution on the oxetane ring. nih.gov

Table 2: Representative Decarboxylative Giese Additions of Oxetane-Derived Radicals This interactive table shows examples of Giese addition reactions using radicals generated from 3-aryl-3-carboxylic acid oxetanes with various Michael acceptors.

| Oxetane Precursor | Michael Acceptor | Product Yield | Reference |

|---|---|---|---|

| 3-phenyl-oxetane-3-carboxylic acid | Methyl acrylate | 85% | nih.gov |

| 3-(p-tolyl)-oxetane-3-carboxylic acid | Methyl acrylate | 82% | nih.gov |

| 3-(4-chlorophenyl)oxetane-3-carboxylic acid | Methyl acrylate | 86% | nih.gov |

| 3-phenyl-oxetane-3-carboxylic acid | Acrylonitrile | 75% | nih.gov |

Influence of Ring Strain and Electronic Effects on Radical Reactivity

The radical reactivity of this compound is dictated by the interplay of the inherent ring strain of the four-membered oxetane core and the electronic influences of its substituents. While specific studies on the radical reactions of this compound are not extensively detailed in the literature, principles derived from related oxetane structures provide significant insight.

The considerable ring strain in oxetanes (approximately 106 kcal/mol) is a primary driver of their reactivity. researchgate.net This strain facilitates reactions that lead to ring-opening. researchgate.netacs.org In the context of radical reactions, the generation of a radical at the C3 position would be influenced by this strain. Research on 3-aryl-3-carboxylic acid oxetanes shows that benzylic radicals formed within a strained ring are less stable and more π-delocalized compared to unstrained analogues. acs.orgresearchgate.net This instability can alter reaction pathways, for instance, by promoting Giese-type additions and reducing radical dimerization. acs.orgresearchgate.net

For this compound, the formation of a radical at the C3 position would likely be achieved through decarboxylation of a carboxylate precursor, a common strategy for radical generation. acs.orglibretexts.org The resulting tertiary radical would be stabilized by the adjacent gem-dimethyl group. However, the reactivity of this radical is complex. Studies on the unimolecular reactions of 2,4-dimethyloxetanyl radicals show that ring-opening pathways are significant, with rate coefficients being lower for tertiary radicals compared to primary and secondary ones. semanticscholar.orgnih.gov The electronic effect of the gem-dimethyl group at C2 involves steric shielding and electron donation, which can influence the stability and accessibility of the radical center. Meanwhile, the electronegative oxygen atom exerts an electron-withdrawing effect through the sigma bonds, which can impact the bond characteristics and radical stability. acs.org Studies of hydrogen-atom abstraction by methyl radicals from various substituted oxetanes, including 2,2-dimethyloxetane (B3031686), have provided specific rate parameters, indicating that the substitution pattern significantly affects reactivity. rsc.org

Other Functional Group Transformations

The chemical behavior of this compound is characterized by the dual reactivity of its two functional groups: the carboxylic acid and the strained oxetane ring.

Oxidation Reactions

Specific literature on the oxidation of this compound is limited. However, the reactivity can be inferred from the behavior of its constituent functional groups. The carboxylic acid group is already in a high oxidation state, and further oxidation typically results in decarboxylation (the loss of CO2). libretexts.org This process, known as the Hunsdiecker reaction when initiated by silver salts and bromine, proceeds via a carboxy radical intermediate that fragments to an alkyl radical and CO2. libretexts.org

Alternatively, the oxetane ring itself can be a target for oxidation. The oxidation of other substituted oxetanes, for instance, those with hydroxymethyl groups, to aldehydes and carboxylic acids has been reported using reagents like Dess-Martin periodinane (DMP), pyridinium (B92312) chlorochromate (PCC), or radical pathways involving TEMPO with PhI(OAc)2 (PIDA). chemrxiv.org However, these radical oxidation conditions can sometimes lead to decomposition of the oxetane ring. chemrxiv.org Given the stability of the 2,2-dimethyl substitution pattern, oxidation would likely require forcing conditions that could also promote ring cleavage or decarboxylation.

Reduction Reactions

The carboxylic acid functional group can be readily reduced to a primary alcohol. This transformation is typically accomplished using powerful hydride-donating reagents such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). libretexts.orglibretexts.org The reaction proceeds via the addition of a hydride ion to the carbonyl carbon, eventually forming an aldehyde as a transient intermediate which is immediately further reduced to the primary alcohol. libretexts.orglibretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.orglibretexts.org The application of LiAlH₄ to this compound would be expected to yield (2,2-dimethyloxetan-3-yl)methanol.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution at two distinct sites: the acyl carbon of the carboxylic acid and the carbon atoms of the oxetane ring.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids and their derivatives. libretexts.orgresearchgate.net This process involves the conversion of the carboxylic acid into a more reactive derivative (e.g., an acyl chloride or anhydride) followed by attack of a nucleophile. libretexts.org Direct reaction under basic conditions is often disfavored due to the deprotonation of the carboxylic acid, which forms a carboxylate that is resistant to nucleophilic attack. masterorganicchemistry.com

Concurrently, the strained oxetane ring is susceptible to nucleophilic ring-opening reactions. acs.org However, the stability of the oxetane ring is highly dependent on its substitution pattern. It has been noted that 3,3-disubstituted oxetanes exhibit greater stability because the substituents sterically hinder the approach of external nucleophiles to the C–O antibonding orbitals. nih.gov By analogy, the 2,2-dimethyl substitution on the target compound would likely increase the stability of the oxetane ring towards nucleophilic attack compared to unsubstituted oxetane, potentially favoring reactions at the carboxyl group under many conditions.

Esterification and Amidation Reactions

Esterification and amidation are fundamental nucleophilic acyl substitution reactions of the carboxylic acid group.

Esterification can be achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.comchemguide.co.uk However, for oxetane-containing carboxylic acids, the use of strong acid catalysts can be problematic as it may induce the undesired ring-opening of the strained oxetane. chemrxiv.org Therefore, esterification under basic or neutral conditions is often preferred. This can include reaction with alkyl halides under basic conditions or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent such as 4-(dimethylamino)pyridine (DMAP). chemrxiv.orgmasterorganicchemistry.com

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct thermal condensation is possible but typically requires high temperatures, which can be detrimental to the stability of the oxetane ring. nih.govmdpi.com A more common and milder approach is the use of coupling agents, such as DCC or other carbodiimides, which activate the carboxylic acid towards nucleophilic attack by the amine. libretexts.orgbohrium.com Silicon-based reagents like methyltrimethoxysilane (B3422404) have also emerged as effective promoters for direct amidation. nih.govchemistryviews.org The use of this compound in amide coupling has been noted in patent literature, highlighting its utility as a building block. nih.gov

Computational Chemistry and Theoretical Modeling of 2,2 Dimethyloxetane 3 Carboxylic Acid

Application of Quantum Chemical Methods (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical methods are instrumental in studying the molecular and electronic properties of oxetane (B1205548) derivatives. Density Functional Theory (DFT) is a widely used method for investigating compounds containing carboxylic acid groups due to its balance of computational cost and accuracy. researchgate.netmdpi.com For instance, DFT calculations using the ωB97XD functional with a Def2-TZVPP basis set have been employed to explore the reactivity of oxetane-carboxylic acids. rogue-scholar.orgic.ac.uk This level of theory is suitable for describing the nuanced electronic effects within the strained oxetane ring and the carboxylic acid moiety.

Ab initio methods, while computationally more intensive, offer high accuracy and are used for calibrating DFT results and studying smaller systems or specific properties. acs.org These methods are applied to understand the fundamental aspects of oxetane structure, such as bond lengths, bond angles, and the significant ring strain (approximately 25.5 kcal/mol), which is a key driver of its reactivity. beilstein-journals.orgnih.gov The puckered conformation of the oxetane ring, influenced by substituents, is another structural feature that is well-described by these computational approaches. acs.org

General applications of these methods for carboxylic acids include the calculation of:

Optimized molecular geometries.

Vibrational frequencies (IR spectra). researchgate.net

Thermodynamic properties. mdpi.com

NMR chemical shifts. mdpi.com

Electronic properties and orbital energies. vjst.vn

Elucidation of Reaction Pathways, Transition States, and Intermediates

A significant area of computational investigation for oxetane-carboxylic acids is their unexpected instability and tendency to isomerize into lactones. nih.gov This intramolecular ring-opening reaction has been explored using DFT to elucidate the underlying mechanism, which is not readily apparent from experimental observation alone. ic.ac.uk

The proposed mechanism involves an initial intramolecular proton transfer from the carboxylic acid to the oxetane oxygen, followed by a nucleophilic S_N2 attack by the carboxylate on one of the oxetane's methylene carbons. rogue-scholar.orgic.ac.uk Computational modeling has been used to locate the transition states and calculate the activation energy barriers for several possible pathways for this isomerization.

Key Findings from Computational Studies on Oxetane-Carboxylic Acid Isomerization:

Unimolecular Reaction: The uncatalyzed, intramolecular reaction proceeding with retention of configuration at the reaction center was found to have a very high activation free energy (ΔG‡) of approximately 49.9 kcal/mol. rogue-scholar.orgrogue-scholar.org This barrier is considered too high for the reaction to occur spontaneously at a significant rate under thermal conditions. ic.ac.uk

Catalyzed Pathways: To account for the observed instability, catalyzed mechanisms have been modeled.

Single Acid Catalysis: Using a second molecule of a carboxylic acid (modeled as formic acid) to facilitate the proton transfer resulted in a negligible lowering of the activation barrier (ΔG‡ of 47.9 kcal/mol), indicating this pathway is also unlikely. rogue-scholar.org

Dual Acid Catalysis: A more viable mechanism was found when two additional carboxylic acid molecules act as a proton shuttle. This pathway, which proceeds with inversion of configuration at the S_N2 center, has a significantly lower calculated activation free energy of 27.0 kcal/mol. This value suggests a plausible route for the observed isomerization. rogue-scholar.org

Autocatalysis: An alternative autocatalytic mechanism involving a hydrogen-bonded dimer of the oxetane-carboxylic acid was also investigated. However, this pathway was calculated to have a high energy barrier of 49.0 kcal/mol, making it less favorable than the dual-acid catalyzed route. ic.ac.uk

These computational results highlight that the isomerization is likely not a simple intramolecular process but is facilitated by intermolecular catalysis, where surrounding acid molecules lower the energy of the transition state.

| Proposed Reaction Pathway | Calculated Activation Energy (kcal/mol) | Stereochemistry at Reaction Center | Reference |

|---|---|---|---|

| Unimolecular (Uncatalyzed) | 49.9 | Retention | rogue-scholar.orgrogue-scholar.org |

| Single Acid Catalysis | 47.9 | Retention | rogue-scholar.org |

| Dual Acid Catalysis | 27.0 | Inversion | rogue-scholar.org |

| Dimer Autocatalysis | 49.0 | - | ic.ac.uk |

Theoretical Analysis of Electronic Structure and Reactivity Descriptors

While specific studies detailing the electronic structure and reactivity descriptors for 2,2-Dimethyloxetane-3-carboxylic acid are not prominent in the literature, the methodologies are well-established. DFT calculations are routinely used to determine these properties for organic molecules, including other carboxylic acid derivatives. mdpi.comvjst.vn

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity).

The LUMO energy indicates its ability to accept electrons (electrophilicity).

The HOMO-LUMO gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. uobasrah.edu.iq

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These descriptors, calculated using DFT, provide a quantitative framework for comparing the reactivity of this compound with other compounds and predicting its behavior in different chemical environments. researchgate.net

Simulation of Solvent Effects on Reaction Mechanisms

Solvent can have a profound impact on reaction rates and mechanisms, particularly for reactions involving charged or polar intermediates and transition states. Computational chemistry models these effects using either explicit or implicit solvent models.

In the computational study of oxetane-carboxylic acid isomerization, an implicit solvent model, the Solvation Model based on Density (SMD), was used with chloroform specified (SCRF=chloroform). rogue-scholar.orgic.ac.uk Implicit models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute.

Such simulations can reveal:

Stabilization of Intermediates and Transition States: Polar solvents can stabilize charged species, potentially lowering activation barriers. The isomerization of oxetane-carboxylic acid involves a zwitterionic intermediate (or a transition state with significant charge separation), which would be stabilized by a polar environment.

Changes in Reaction Pathways: A solvent can alter the relative energies of different transition states, potentially favoring one reaction pathway over another.

While a systematic computational study on the effect of various solvents on the reaction mechanisms of this compound has not been reported, the use of continuum models in related systems demonstrates the importance of accounting for the reaction medium. rogue-scholar.orgic.ac.uk Such analysis is critical for bridging the gap between theoretical calculations performed in the gas phase and experimental results observed in solution.

Analytical Methodologies for Structural and Mechanistic Elucidation of 2,2 Dimethyloxetane 3 Carboxylic Acid

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic methods are indispensable for the detailed structural elucidation of 2,2-dimethyloxetane-3-carboxylic acid, providing insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for defining the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra offer unique information. In ¹H NMR, the chemical shifts and coupling constants of the protons reveal their chemical environment and spatial relationships. For instance, the protons on the oxetane (B1205548) ring and the methyl groups will have characteristic signals. researchgate.net Conformational analysis of oxetane-containing structures can be further investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. acs.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. The strained C-O-C bond of the oxetane ring exhibits a characteristic absorption band. mdpi.com Additionally, the carboxylic acid group will show a strong, broad O-H stretching band and a sharp C=O (carbonyl) stretching band. The presence of these specific absorption bands in an IR spectrum provides strong evidence for the compound's structure.

| Technique | Observed Feature | Interpretation |

| ¹H NMR | Chemical shifts and coupling patterns | Defines the proton environment and connectivity. |

| ¹³C NMR | Chemical shifts | Identifies the carbon skeleton of the molecule. |

| IR Spectroscopy | Absorption bands | Confirms the presence of key functional groups like C-O-C (oxetane) and COOH (carboxylic acid). |

This table provides a summary of the application of spectroscopic techniques for the analysis of this compound.

Chromatographic Separations (e.g., High-Performance Liquid Chromatography, Gas Chromatography, Ultra-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for its quantification. The choice of method depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of carboxylic acids. mdpi.comnih.gov Due to the polar nature of the carboxylic acid group, reversed-phase HPLC is commonly employed, often using a C18 column. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid to suppress the ionization of the carboxyl group and achieve better peak shape. sielc.com For more complex separations, techniques like ion-exchange or ion-pair chromatography can be utilized. nih.gov

Gas Chromatography (GC) can also be used, but typically requires derivatization of the carboxylic acid group to increase its volatility and thermal stability. nih.gov Esterification is a common derivatization method. Following derivatization, the compound can be separated on a suitable capillary column and detected, often by a flame ionization detector (FID) or mass spectrometer (GC-MS).

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. youtube.com UPLC systems use columns with smaller particle sizes (typically less than 2 µm), which allows for operation at higher pressures. youtube.com This results in faster analysis times, improved resolution, and increased sensitivity, making it a powerful tool for the rapid analysis of this compound. youtube.com

| Chromatographic Method | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection Method |

| HPLC | C18 | Acetonitrile/Water with Formic Acid | UV, PDA |

| GC (with derivatization) | DB-5, HP-5 | Helium, Hydrogen | FID, MS |

| UPLC | C18 (sub-2µm particles) | Acetonitrile/Water with Formic Acid | UV, PDA, MS |

This interactive table outlines typical conditions for the chromatographic analysis of this compound.

Mass Spectrometry for Molecular Characterization and Reaction Monitoring

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. nih.gov It is also highly effective for monitoring the progress of reactions involving this compound.

When coupled with a chromatographic separation technique such as GC or LC (GC-MS or LC-MS), it provides a powerful analytical combination. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

For this compound, the fragmentation pattern would be expected to show characteristic losses. Common fragmentations for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Additionally, fragmentation of the oxetane ring is expected, which can involve ring-opening or cleavage. capes.gov.brnih.gov The analysis of these fragment ions allows for the confirmation of the molecular structure. Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by isolating a specific ion and inducing further fragmentation. nih.gov

| Ionization Technique | Expected Ion | Significance |

| Electrospray Ionization (ESI) | [M-H]⁻, [M+H]⁺ | Provides molecular weight information. |

| Electron Ionization (EI) | M⁺˙ and various fragment ions | Reveals fragmentation patterns for structural elucidation. |

This table summarizes the expected outcomes from different mass spectrometry ionization techniques for this compound.

Applications in Advanced Organic Synthesis and Polymer Science

2,2-Dimethyloxetane-3-carboxylic Acid as a Versatile Synthetic Building Block

The dual functionality of this compound allows it to serve as a multifaceted building block in organic synthesis. The carboxylic acid provides a handle for a wide array of chemical transformations, while the oxetane (B1205548) ring offers a pathway for ring-opening reactions to introduce specific structural motifs. However, it is noteworthy that many oxetane-carboxylic acids can be unstable, potentially undergoing isomerization into lactones upon heating or during storage, a factor that requires consideration during synthetic planning. acs.org

Precursor for Complex Molecular Architectures

While direct literature on this compound as a precursor for complex molecules is specific, the reactivity of its constituent functional groups is well-established for analogous structures. The carboxylic acid moiety can be readily converted into esters, amides, or acyl halides, enabling its linkage to other molecular fragments. For instance, amide coupling reactions are a standard method to incorporate such structures into larger molecules, as demonstrated by the synthesis of analogues of the antihypertensive drug terazosin (B121538) from various oxa-spirocyclic carboxylic acids. nih.gov

Role in the Synthesis of Spirocyclic Systems

Spirocycles, compounds containing two rings connected by a single shared atom, are of significant interest in medicinal chemistry. The oxetane unit is a prime candidate for constructing such systems. exlibrisgroup.com A general and practical approach to oxa-spirocycles involves iodocyclization. nih.gov More directly, functionalized spirocyclic oxetanes can be synthesized through photochemical reactions, such as the Paternò–Büchi reaction between cyclic ketones and derivatives of maleic acid. rsc.org

Specifically for a molecule like this compound, the C3 carbon atom is a potential spiro-center. Synthetic strategies could involve transformations of the carboxylic acid group to facilitate an intramolecular cyclization. For example, spirocyclic oxetane-fused benzimidazoles have been synthesized through oxidative cyclization of precursor acetanilides derived from spirocyclic oxetanes. nih.gov This highlights a pathway where the core oxetane structure is used as a foundation to build an adjoining ring, forming a spirocyclic system.

Oxetanes in Polymer Chemistry

Oxetanes are important monomers in polymer science, primarily utilized in ring-opening polymerization (ROP) to produce polyethers. youtube.com The driving force for this polymerization is the relief of ring strain inherent in the four-membered ring structure. acs.org This process can be initiated through different mechanisms, leading to polymers with a variety of properties and applications.

Monomers for Ring-Opening Polymerization (ROP)

Ring-opening polymerization (ROP) of cyclic monomers like oxetanes is a key method for producing polymers with heteroatoms in their backbones, such as polyethers. youtube.com Unlike polymerizations that involve the loss of a small molecule, ROP proceeds by opening the cyclic monomer to form a linear polymer chain. youtube.com The thermodynamic feasibility of ROP for cyclic ethers is highly dependent on ring size, with three, four, and larger rings (eight or more members) being more favorable for polymerization due to significant ring strain. youtube.com Oxetanes, with their four-membered ring, are thus effective monomers for this process.

Cationic Polymerization of Oxetanes

Cationic ring-opening polymerization (CROP) is a common and efficient method for polymerizing oxetanes. researchgate.net The process is typically initiated by strong protic acids or Lewis acids, which are often generated photochemically from photoacid generators like onium salts. researchgate.netresearchgate.net The mechanism involves the protonation or coordination of the initiator to the oxygen atom of the oxetane ring, creating a tertiary oxonium ion. This active center is then attacked by the oxygen of another monomer molecule, propagating the polymer chain.

Investigations into the CROP of unsubstituted oxetane have shown that under certain conditions, a controlled and living polymerization can be achieved. acs.orgcapes.gov.br For example, using 1,4-dioxane (B91453) as a solvent can prevent transfer reactions, allowing for the synthesis of polymers with predictable molecular weights up to 160,000 g/mol and narrow molecular weight distributions. acs.orgcapes.gov.br This level of control is crucial for designing advanced polymer architectures.

Anionic Ring-Opening Copolymerization with Cyclic Anhydrides

The ring-opening copolymerization (ROCOP) of oxetanes with cyclic anhydrides is a powerful technique for synthesizing polyesters. acs.org This method allows for the creation of polymers with a perfectly alternating sequence of ester and ether linkages. acs.orgresearchgate.net The reaction can be catalyzed by various systems, including quaternary onium salts or, more recently, organocatalysts like phosphazene bases. researchgate.netacs.org

The mechanism involves a nucleophilic attack of a terminal alkoxide on the cyclic anhydride (B1165640), followed by the ring-opening of the oxetane by the newly formed carboxylate anion. acs.org This process can exhibit characteristics of a living polymerization, which enables the synthesis of well-defined block copolymers by the sequential addition of different monomers. acs.orgnih.govrsc.org The resulting polyesters often have tunable properties, such as adjustable glass transition temperatures, depending on the specific anhydride and oxetane monomers used. acs.orgresearchgate.net For example, the copolymerization of a xylose-derived oxetane with various anhydrides yielded polyesters with glass transition temperatures ranging from 70 to 110°C. researchgate.net

Interactive Data Table: Properties of Polyesters from Oxetane/Anhydride ROCOP

This table summarizes the properties of various polyesters synthesized through the Ring-Opening Copolymerization (ROCOP) of oxetane derivatives and cyclic anhydrides, as reported in recent literature.

| Oxetane Monomer | Anhydride Monomer | Catalyst System | Resulting Polymer | Glass Transition Temp. (Tg) | Thermal Stability (Td,onset or Tmax) | Molecular Weight (Mn) ( g/mol ) | Source(s) |

| 3,5-Anhydro-D-xylose oxetane | Various Anhydrides | Phosphazene base (P1) / Triethyl borane (B79455) (TEB) | Alternating Polyester (B1180765) | 70 - 110 °C | > 320 °C | - | researchgate.net |

| Trimethylene oxide (TO) | Phthalic anhydride (PA) | t-BuP2 (organobase) | P(PA-alt-TO) | -45.4 to 60.8 °C | - | 3,000 - 20,000 | acs.org |

| Oxetane (OX) | Phthalic anhydride (PA) | Zr(IV) complex | Poly(ester-alt-ether) | -16 to 12 °C | - | - | acs.org |

| D-xylose oxetane (D-Ox) | Phthalic anhydride (PA) | AlTris / PPNCl | poly(D-Ox-alt-PA) | 143 °C | - | 11,300 | whiterose.ac.uk |

| D-xylose oxetane (D-Ox) | Glutaric anhydride (GA) | AlTris / PPNCl | poly(D-Ox-alt-GA) | 62 °C | - | 6,200 | whiterose.ac.uk |

Synthesis of Functional Polymers and Oligomers with Oxetane Moieties

The incorporation of oxetane units into polymer backbones or as pendant groups can impart desirable characteristics such as increased polarity, improved solubility, and enhanced metabolic stability in the context of biomedical polymers. While the direct polymerization of this compound presents challenges due to the potential for the carboxylic acid to interfere with common polymerization mechanisms or lead to instability, its derivatives, particularly esters, are valuable monomers for the synthesis of functional polyesters and other polymers.

One of the primary methods for creating polymers with oxetane moieties is through ring-opening polymerization (ROP) of functionalized oxetanes. Cationic ROP is a common method for polymerizing oxetanes, driven by the relief of ring strain. However, the carboxylic acid group in this compound can be problematic in cationic ROP, as it can be protonated by the acidic initiator, potentially deactivating the catalyst or leading to side reactions.

A more viable approach involves the conversion of the carboxylic acid to an ester, such as a methyl or ethyl ester. These oxetane-3-carboxylate esters can then undergo polymerization. For instance, the ring-opening polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, a related cyclic ether with an ester group, has been demonstrated using a cationic initiator to produce a polyether. rsc.org This suggests that a similar approach could be applied to 2,2-dimethyl-3-(alkoxycarbonyl)oxetane.

Another significant strategy for incorporating this compound into polymers is through polycondensation reactions. In this method, the carboxylic acid group reacts with a diol or polyol to form a polyester. This approach allows for the direct integration of the oxetane ring as a pendant group along the polyester chain. The synthesis of aliphatic polyesters through the polycondensation of dicarboxylic acids and diols is a well-established industrial process. nih.govnih.gov By using this compound as a comonomer, polyesters with pendant oxetane rings can be synthesized. These pendant oxetane groups can then serve as sites for further modification or as latent reactive groups for cross-linking.

The synthesis of polyesters with pendant oxetane groups has been achieved through the chemoselective alternating copolymerization of oxetane-containing epoxides with carboxylic anhydrides. acs.org This method yields soluble polymers with pendant oxetane groups that can undergo subsequent photochemical cross-linking. While this example does not directly use this compound, it demonstrates the utility of incorporating pendant oxetane functionalities into polyesters.

Furthermore, enzymatic polycondensation has emerged as a mild and selective method for synthesizing polyesters. This technique could potentially be applied to the polymerization of oxetane-functionalized monomers, including derivatives of this compound, to create well-defined polymer architectures.

| Polymerization Method | Monomer | Resulting Polymer Type | Key Features |

| Cationic Ring-Opening Polymerization | 2,2-Dimethyl-3-(alkoxycarbonyl)oxetane | Polyether with pendant ester groups | Controlled polymerization, potential for stereospecificity. |

| Polycondensation | This compound and a diol | Polyester with pendant oxetane rings | Direct incorporation of the oxetane moiety, tunable polymer properties. |

| Alternating Copolymerization | Oxetane-containing epoxide and carboxylic anhydride | Polyester with pendant oxetane groups | Soluble polymers, suitable for photocrosslinking. |

Concepts of Oxetanes as Isosteric Replacements in Molecular Design

In medicinal chemistry and drug discovery, the strategic replacement of a functional group with another that has similar steric and electronic properties, known as isosteric replacement, is a powerful tool for optimizing the pharmacological profile of a lead compound. The oxetane ring, and specifically moieties derived from this compound, has gained significant attention as a versatile isostere. nih.govacs.org

The oxetane ring is often considered a bioisostere for the gem-dimethyl group and the carbonyl group. nih.govacs.org The replacement of a gem-dimethyl group with an oxetane can lead to improved metabolic stability and aqueous solubility without a significant increase in lipophilicity. acs.org This is particularly advantageous in drug design, where fine-tuning these properties is crucial for bioavailability and efficacy.

A key application of isosterism involving oxetanes is the replacement of a carboxylic acid functionality. While a direct replacement of a carboxylic acid with the entire this compound molecule is not a simple isosteric swap, the oxetane-3-ol moiety has been proposed and evaluated as a bioisostere of the carboxylic acid group. nih.govresearchgate.netnih.gov This replacement can modulate the acidity and lipophilicity of a molecule, which is often necessary to improve its ability to cross cell membranes and reach its biological target. nih.gov

For instance, a comparative analysis of the physicochemical properties of hydrocinnamic acid and its corresponding 3-oxetanol analog revealed that the oxetanol derivative is more lipophilic and exhibits higher membrane permeability. nih.gov This highlights the potential of using oxetane-based structures to overcome the limitations associated with the high acidity and low permeability of some carboxylic acid-containing drugs.

The 2,2-dimethyl substitution on the oxetane ring can provide steric shielding, which may further enhance metabolic stability by hindering enzymatic degradation. acs.org When considering this compound as a building block, it can be envisioned as an isosteric replacement for other cyclic carboxylic acids, such as cyclopropanecarboxylic acid derivatives, which are found in various bioactive compounds.

The following table summarizes the conceptual isosteric relationships involving the oxetane moiety.

| Original Functional Group | Isosteric Oxetane Replacement | Potential Advantages of Replacement |

| gem-Dimethyl group | Oxetane ring | Improved metabolic stability, increased polarity, enhanced solubility. acs.org |

| Carbonyl group | Oxetane ring | Increased three-dimensionality, modulation of electronic properties. nih.govacs.org |

| Carboxylic acid | Oxetan-3-ol | Reduced acidity, increased lipophilicity and membrane permeability. nih.govresearchgate.netnih.gov |

The application of this compound and related structures in molecular design is an active area of research. Computational studies and matched molecular pair analyses are increasingly being used to predict and rationalize the effects of these isosteric replacements on the properties of drug candidates. acs.org These investigations are crucial for the rational design of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

Conclusion and Outlook for Future Research

Summary of Key Academic Discoveries and Methodological Advancements

The exploration of 2,2-dimethyloxetane-3-carboxylic acid and its analogs is situated within the broader context of the resurgence of interest in oxetane (B1205548) chemistry. A key academic discovery is the recognition of the oxetane motif as a valuable tool in medicinal chemistry. chemrxiv.org Oxetanes can serve as polar isosteres for commonly used functional groups like gem-dimethyl and carbonyl groups. organic-chemistry.org This substitution can favorably modulate the physicochemical properties of drug candidates, including improving aqueous solubility, metabolic stability, and lipophilicity, without significantly increasing molecular weight. chemrxiv.orgnih.gov

Methodological advancements have primarily focused on the synthesis of functionalized oxetanes. While the inherent ring strain presents a synthetic challenge, methods involving intramolecular cyclization of functionalized acyclic precursors are commonly employed. organic-chemistry.org For the broader class of oxetane-3-carboxylic acids, saponification of the corresponding methyl or ethyl esters is a typical synthetic route. chemrxiv.org Research into 3,3-disubstituted oxetanes has demonstrated that these scaffolds can be surprisingly tolerant to a variety of reaction conditions, expanding the synthetic toolbox for creating diverse oxetane-containing building blocks. rsc.orgresearchgate.net This includes oxidation of primary alcohols to carboxylic acids and various C-C bond-forming reactions. rsc.org

Identification of Unaddressed Challenges and Emerging Avenues for Investigation

Despite the growing interest, significant challenges and unanswered questions remain in the chemistry of this compound and related compounds.

A paramount challenge is the inherent instability of many oxetane-carboxylic acids. Research has shown that these molecules can undergo spontaneous isomerization to form new heterocyclic lactones, even at room temperature or upon gentle heating. chemrxiv.org This instability can dramatically affect reaction yields and lead to misleading results, particularly in synthetic procedures that require elevated temperatures. chemrxiv.org The tendency for ring-opening reactions, a consequence of the strained four-membered ring, further complicates their handling and application. researchgate.net While acidic conditions are known to promote ring-opening, even neutral or mildly basic conditions can be problematic for certain substituted oxetanes. chemrxiv.orgrsc.org

An emerging avenue for investigation is the systematic study of the stability of a wider range of substituted oxetane-carboxylic acids to better predict and control their reactivity. Understanding the electronic and steric factors that govern the isomerization and ring-opening will be crucial for their reliable application.

Another key area for future research is the exploration of this compound as a bioisostere in drug design. nih.gov While the broader class of oxetanes has shown promise, specific studies on the biological effects of incorporating this particular motif are lacking.

Prospective Directions for Novel Synthetic Applications and Material Development

The unique structural and electronic properties of this compound open up several prospective directions for future research and development.

In the realm of novel synthetic applications, the controlled ring-opening of this oxetane derivative could be harnessed to synthesize complex, highly functionalized acyclic molecules. The carboxylic acid moiety provides a handle for further transformations, and the gem-dimethyl group can direct the regioselectivity of the ring-opening reaction. Furthermore, the decarboxylation of related β-keto oxetane acids presents a potential route to novel substituted oxetanes. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.comkhanacademy.org Recent advances in photoredox catalysis have shown that 3-aryl-3-carboxylic acid oxetanes can serve as precursors to tertiary benzylic radicals for C-C bond formation, a strategy that could potentially be extended to other substituted oxetanes.

In the field of material science, while the polymerization of oxetanes is a known application, the incorporation of functionalized monomers like this compound could lead to the development of novel polymers with tailored properties. The carboxylic acid group could be used for post-polymerization modification or to influence the material's solubility, adhesion, or thermal properties.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,2-Dimethyloxetane-3-carboxylic acid, and what are their limitations?

- Answer : The compound is typically synthesized via oxetane ring formation coupled with carboxylation. A common approach involves cyclization of β-lactone precursors under acidic or thermal conditions. For example, oxetane derivatives like 3-Ethyloxetane-3-carboxylic acid (structurally analogous) are synthesized via ring-opening of epoxides followed by acid-catalyzed cyclization . Limitations include low yields due to competing side reactions (e.g., polymerization) and challenges in stereochemical control. Optimization often requires precise temperature modulation and catalyst selection (e.g., Lewis acids like BF₃·OEt₂).

Q. How can NMR spectroscopy distinguish this compound from its structural analogs?

- Answer : Key NMR features include:

- ¹H NMR : A singlet for the two methyl groups (δ ~1.3–1.5 ppm) and a multiplet for oxetane ring protons (δ ~4.2–4.5 ppm). The carboxylic acid proton (if unexchanged) appears as a broad peak at δ ~12–14 ppm.

- ¹³C NMR : Distinct signals for the oxetane ring carbons (δ ~70–80 ppm) and the carboxylic acid carbon (δ ~170–175 ppm). Differentiation from analogs like 3-Ethyloxetane-3-carboxylic acid relies on methyl vs. ethyl group splitting patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Based on safety data for structurally similar carboxylic acids (e.g., azetidine-3-carboxylic acid):

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Waste Disposal : Neutralize with a weak base (e.g., NaHCO₃) before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved during characterization?

- Answer : Contradictions often arise from impurities or tautomeric forms. Strategies include:

- 2D NMR (COSY, HSQC) : To confirm proton-carbon correlations and rule out impurities.

- Variable Temperature NMR : To detect dynamic processes (e.g., ring puckering in oxetane).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z 131.1) and isotopic patterns. Cross-referencing with IR (C=O stretch ~1700 cm⁻¹) and X-ray crystallography (if crystalline) resolves ambiguities .

Q. What experimental design considerations are critical for studying the antibacterial activity of this compound derivatives?

- Answer : Inspired by studies on Cr(III) complexes of bicyclic carboxylic acids:

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., esterification of the carboxylic group) to enhance membrane permeability.

- Minimum Inhibitory Concentration (MIC) Assays : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to evaluate spectrum.

- Cytotoxicity Controls : Test against mammalian cell lines (e.g., HEK-293) to rule off-target effects. Data discrepancies (e.g., variable MICs) may arise from solubility differences, requiring DMSO/water co-solvent optimization .

Q. How does the oxetane ring influence the compound’s stability under acidic or basic conditions in drug delivery systems?

- Answer : The oxetane ring’s strain (≈109° bond angles) increases reactivity.

- Acidic Conditions : Protonation of the ether oxygen leads to ring-opening via nucleophilic attack (e.g., by water), forming diol intermediates.

- Basic Conditions : Deprotonation of the carboxylic acid group stabilizes the molecule but may accelerate ester hydrolysis.

Stability studies (HPLC monitoring at pH 1–13) are essential for pharmacokinetic modeling .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.